1-(2-Chloroethyl)aziridine
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Overview
Description
1-(2-Chloroethyl)aziridine belongs to the class of organic compounds known as trialkylamines . It is characterized by exactly three alkyl groups bonded to the amino nitrogen . Its molecular formula is CHClN, with an average mass of 105.566 Da and a monoisotopic mass of 105.034531 Da .
Synthesis Analysis
Aziridines are often synthesized using modern synthetic approaches . The most common method of aziridine formation in the early literature involved cyclization via nitrogen displacement of a vicinal leaving group, often using amino acid and a-amino alcohol precursors derived from epoxides . A new approach has been developed where unactivated alkenes can be electrochemically transformed into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a three-membered ring containing a nitrogen atom . It has a molecular formula of CHClN .Chemical Reactions Analysis
Aziridines are known for their distinctive nitrogen-containing three-membered ring structures . They serve as versatile crosslinkers in automotive coatings and adhesives . The ring-opening reaction of the aziridine crosslinker with the carboxyl groups in the resin at room temperature has been confirmed .Physical and Chemical Properties Analysis
This compound has a molecular formula of CHClN, with an average mass of 105.566 Da and a monoisotopic mass of 105.034531 Da . It is used as a raw material for coatings, inks, adhesives, sealants, or elastomers in industrial applications .Mechanism of Action
Safety and Hazards
Future Directions
Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches have been highlighted . These new strategies are compared with more classical approaches to help identify current gaps in the field and showcase new and exciting opportunities to move the chemistry of aziridines forward in the future .
Properties
IUPAC Name |
1-(2-chloroethyl)aziridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN/c5-1-2-6-3-4-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXPJVLVVIQNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219519 |
Source
|
Record name | N-(2-Chloroethyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-03-1 |
Source
|
Record name | N-(2-Chloroethyl)aziridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Chloroethyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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